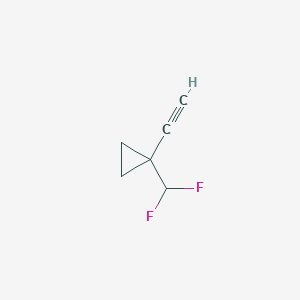

1-(Difluoromethyl)-1-ethynylcyclopropane

Description

Significance of Fluorinated Organic Compounds in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.orgnih.gov Fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size contribute to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. nih.govmdpi.com Consequently, fluorinated compounds are of immense interest in medicinal chemistry, materials science, and agrochemicals. nih.govresearchgate.net The difluoromethyl group (CHF2), in particular, is a valuable substituent that can act as a bioisostere for hydroxyl or thiol groups, influencing molecular conformation and electronic properties.

Importance of Cyclopropane (B1198618) Ring Systems as Structural Motifs and Reactive Intermediates

Cyclopropane rings are three-membered carbocycles characterized by significant ring strain due to their acute 60° bond angles. researchgate.net This inherent strain makes them versatile reactive intermediates in organic synthesis, susceptible to a variety of ring-opening reactions. beilstein-journals.orgresearchgate.net Furthermore, the rigid framework of the cyclopropane ring allows for precise control over the spatial arrangement of substituents, making it a valuable structural motif in the design of conformationally constrained molecules, including pharmaceuticals. nih.govresearchgate.net The unique electronic nature of the "bent" bonds in cyclopropanes also imparts reactivity akin to that of a double bond in certain transformations.

Overview of Ethynyl-Substituted Cyclopropanes in Synthetic Methodologies

The ethynyl (B1212043) group, with its carbon-carbon triple bond, is a highly versatile functional group in organic synthesis. Its linear geometry and high electron density make it a key participant in a wide array of reactions, including cycloadditions, transition metal-catalyzed cross-couplings, and nucleophilic additions. frontiersin.org When attached to a cyclopropane ring, the ethynyl group can influence the ring's reactivity and serve as a handle for further molecular elaboration. Ethynyl-substituted cyclopropanes are known to participate in [3+2] cycloaddition reactions, providing access to a variety of heterocyclic compounds. researchgate.netnih.gov

Interplay of Cyclopropyl (B3062369) Strain and Electronic Effects of Fluorine and Alkynyl Substituents

The combination of a difluoromethyl group, an ethynyl group, and a cyclopropane ring within a single molecule, as in 1-(difluoromethyl)-1-ethynylcyclopropane, results in a complex interplay of steric and electronic effects. The high ring strain of the cyclopropane (approximately 40 kcal/mol for 1,1-difluorocyclopropanes) is a dominant feature influencing its reactivity. nih.gov The strongly electron-withdrawing nature of the difluoromethyl group can polarize the adjacent C-C bonds of the cyclopropane ring, potentially influencing the regioselectivity of ring-opening reactions. Simultaneously, the π-system of the ethynyl group can interact with the strained σ-bonds of the cyclopropane, a phenomenon that can be explored in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆F₂ |

| Molecular Weight | 116.11 g/mol |

| Topological Polar Surface Area | 0 Ų |

| LogP | 1.6649 |

| Rotatable Bonds | 1 |

This data is computationally derived and provides an estimation of the compound's properties. chemscene.com

Scope and Research Focus on this compound within Advanced Synthetic Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in advanced synthetic chemistry. The combination of a strained ring, a bio-pertinent fluoroalkyl group, and a versatile alkynyl handle makes it a highly attractive target for synthetic exploration. Research efforts would likely focus on several key areas:

Development of Novel Synthetic Routes: Devising efficient and stereoselective methods for the synthesis of this and related substituted cyclopropanes is a primary challenge. nih.govresearchgate.net Methodologies could involve the cyclopropanation of appropriately substituted alkenes with difluorocarbene precursors or the functionalization of pre-existing cyclopropane scaffolds. beilstein-journals.orgnih.gov

Exploration of Reactivity: A thorough investigation of the reactivity of this compound would be crucial. This would include studying its behavior in ring-opening reactions under various conditions (e.g., nucleophilic, electrophilic, radical), as well as its participation in cycloaddition reactions involving the ethynyl group. researchgate.netrsc.org

Applications in Medicinal Chemistry: Given the prevalence of both fluorinated groups and cyclopropane rings in bioactive molecules, this compound could serve as a valuable scaffold for the synthesis of novel drug candidates. nih.govresearchgate.net Its rigid structure and the presence of the difluoromethyl group could lead to compounds with improved pharmacological profiles.

Table 2: Potential Research Directions for this compound

| Research Area | Focus | Potential Outcomes |

| Synthetic Methodology | Development of efficient and stereoselective syntheses. | Access to a new class of fluorinated building blocks. |

| Reactivity Studies | Investigation of ring-opening and cycloaddition reactions. | Understanding of the compound's chemical behavior and synthetic utility. |

| Medicinal Chemistry | Use as a scaffold for the design of new bioactive molecules. | Discovery of novel therapeutic agents with improved properties. |

| Computational Chemistry | Theoretical studies of electronic structure and reactivity. | Rationalization of experimental observations and prediction of new reactions. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-1-ethynylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2/c1-2-6(3-4-6)5(7)8/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKXPQUYCCCWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 Difluoromethyl 1 Ethynylcyclopropane Structural Motifs

Reactions Involving the Cyclopropane (B1198618) Ring System

The cyclopropane ring, characterized by its significant ring strain (approximately 27 kcal/mol), is prone to reactions that relieve this strain. The presence of a gem-difluoro moiety can further activate the ring, serving as an unconventional donor group in certain transformations. rsc.org

The strained C-C bonds of the cyclopropane ring in derivatives of 1-(difluoromethyl)-1-ethynylcyclopropane are susceptible to cleavage by a variety of reagents, including electrophiles, nucleophiles, and radical species. These ring-opening reactions provide access to a range of acyclic structures. For instance, gem-difluorocyclopropanes can undergo ring-opening under the influence of nucleophiles like thiolates, where a distal bond cleavage occurs regioselectively. beilstein-journals.org

In the presence of Lewis acids, electrophilic ring-opening can occur. For example, the reaction of substituted cyclopropanes with electrophiles like benzeneselenenyl chloride, sometimes promoted by TiCl₄, leads to ring-opened butanedioate derivatives. rsc.org The regioselectivity of the ring-opening is often controlled by the substituents on the cyclopropane ring, with the attack typically occurring at the least substituted carbon or at a position that leads to a stabilized carbocationic intermediate. The reactivity of cyclopropanes is governed by both the ring strain, which provides a thermodynamic driving force of over 100 kJ mol⁻¹, and the electronic nature of its substituents. nih.gov

Catalytic methods have also been developed for the oxidative ring-opening of cyclopropanes. Using aryl iodide catalysts, substituted cyclopropanes can undergo 1,3-difunctionalization, such as 1,3-difluorination, to yield acyclic products with controlled stereochemistry. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Key Feature |

| Nucleophilic Ring-Opening | Thiolates | Fluorine-free acyclic products | Distal C-C bond cleavage via difluoroenolate intermediate. beilstein-journals.org |

| Electrophilic Ring-Opening | Benzeneselenenyl chloride, TiCl₄ | 2-(phenylseleno)butanedioates | Lewis acid coordination to a carbonyl group facilitates ring opening. rsc.org |

| Oxidative Ring-Opening | Aryl iodide catalyst, mCPBA, HF-pyridine | 1,3-Difluoroalkanes | Catalytic cycle involving hypervalent iodine species. nih.gov |

| Thermal Rearrangement | Heat | Rearranged acyclic or larger ring systems | Relief of ring strain drives the transformation. beilstein-journals.org |

The high internal energy of the cyclopropane ring is a powerful driving force for transformations that lead to more stable, less strained systems. rsc.org This principle is exploited in various cycloaddition and rearrangement reactions. Gem-difluorocyclopropanes can act as synthons for [3+2] cycloadditions with carbonyls or internal olefins, constructing densely functionalized tetrahydrofuran (B95107) or cyclopentane (B165970) skeletons. rsc.org In these reactions, the gem-difluoro group can act as a donor, activating the cyclopropane for C-C bond cleavage. rsc.org

The strain energy of 1,1-difluorocyclopropanes is calculated to be very high (ca. 40 kcal/mol), which can enable reactions that might otherwise be difficult. nih.gov This inherent reactivity allows them to participate as partners in transition-metal-catalyzed reactions. For example, Rhodium-catalyzed regio- and diastereoselective [3+2] cycloadditions of gem-difluorinated cyclopropanes with internal olefins have been reported. rsc.org Similarly, palladium-catalyzed cross-coupling reactions can proceed via the cleavage of a C-C bond within the cyclopropane ring. rsc.org

| Transformation Type | Catalyst/Reagents | Reactant Partner | Product | Reference |

| [3+2] Cycloaddition | Lewis Acid (e.g., SnCl₄) | Carbonyls | gem-Difluorotetrahydrofurans | rsc.org |

| [3+2] Cycloaddition | Rhodium catalyst | Internal Olefins | gem-Difluorocyclopentanes | rsc.org |

| Cross-Coupling | Palladium catalyst | Various partners | Ring-opened functionalized alkenes | rsc.org |

| Carbofluorination | Rhodium catalyst | Alkenes | Secondary/tertiary fluorides | rsc.org |

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key structural motif in medicinal chemistry, valued for its ability to act as a bioisostere for hydroxyl or thiol groups and for its unique electronic properties. beilstein-journals.orgacs.org While generally stable, it can participate in specific chemical transformations.

The CHF₂ group can be a source of the difluoromethyl radical (•CHF₂), a valuable intermediate for introducing this moiety into organic molecules. A common method for generating this radical is from inexpensive difluoroacetic acid (CF₂HCOOH) using a promoter like (diacetoxyiodo)benzene (B116549) (PIDA) under visible light irradiation. nih.govresearchgate.net

Once generated, the •CHF₂ radical can add to unsaturated systems, such as the ethynyl (B1212043) group within the same molecule or to external alkenes. This addition creates a new alkyl radical, which can then undergo further reactions, such as intramolecular cyclization. researchgate.net For instance, a visible-light-promoted radical difluoromethylation and cyclization of unactivated alkenes tethered to a benzimidazole (B57391) core has been demonstrated, leading to the formation of difluoromethyl-substituted polycyclic imidazoles. nih.gov The reaction is initiated by the formation of the •CHF₂ radical, which adds to the alkene, followed by an intramolecular cyclization and subsequent oxidation/deprotonation steps to yield the final product. nih.govresearchgate.net

Control experiments using radical scavengers like TEMPO or BHT have been shown to significantly impede these reactions, supporting the proposed radical mechanism. nih.gov

Direct nucleophilic or electrophilic functionalization of the CHF₂ group is challenging due to the high strength of the C-F and C-H bonds. The hydrogens of the CHF₂ group are not highly acidic, and the carbon atom is shielded from nucleophilic attack by the electronegative fluorine atoms.

However, transformations adjacent to the difluoromethyl group can be influenced by its strong electron-withdrawing nature. While direct displacement of a fluorine atom is rare, reactions that proceed through intermediates where the CHF₂ group can stabilize an adjacent charge may be feasible under specific conditions. Generally, the CHF₂ group is considered a robust functional group that can withstand a variety of reaction conditions, making it a reliable component in multi-step syntheses. nih.gov

Reactivity of the Ethynyl Group

The terminal alkyne, or ethynyl group, is one of the most versatile functional groups in organic synthesis. Its reactivity is characterized by the acidity of the terminal proton and the ability of the triple bond to undergo addition reactions and participate in metal-catalyzed couplings.

The terminal proton can be removed by a sufficiently strong base (e.g., organolithium reagents, Grignard reagents, or sodium amide) to form a powerful nucleophile, a cyclopropylacetylide. This acetylide can then react with a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and epoxides, to form new C-C bonds.

Furthermore, the ethynyl group is a key participant in numerous metal-catalyzed reactions, including:

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form substituted alkynes.

Click Chemistry (Huisgen Cycloaddition): A copper-catalyzed reaction with azides to form 1,2,3-triazoles, a highly reliable and widely used transformation.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) or gold salts, to yield a methyl ketone (following Markovnikov's rule).

Hydrohalogenation: The addition of HX (X = Cl, Br, I) across the triple bond.

Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using sodium in liquid ammonia. Complete reduction to an alkane is also possible via catalytic hydrogenation.

In the context of this compound, the adjacent electron-withdrawing difluoromethylcyclopropyl group can influence the acidity of the terminal proton and the electron density of the triple bond, potentially modulating its reactivity in these transformations.

Alkynylation and Alkyne Additions

The terminal alkyne functionality of this compound is a key handle for a variety of carbon-carbon bond-forming reactions. These transformations allow for the extension of the carbon skeleton and the introduction of new functional groups.

Alkynylation Reactions:

Cross-coupling reactions involving the terminal alkyne are among the most powerful methods for its functionalization. The Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings are prominent examples.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. This reaction is highly efficient for creating sp-sp2 carbon-carbon bonds.

Cadiot-Chodkiewicz Coupling: This copper-catalyzed reaction facilitates the coupling of a terminal alkyne with a 1-haloalkyne, providing a direct route to unsymmetrical 1,3-diynes.

Glaser Coupling: This reaction involves the oxidative homocoupling of the terminal alkyne in the presence of a copper salt and an oxidant, leading to the formation of a symmetrical 1,3-diyne.

| Reaction | Catalyst/Reagents | Product Type |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base | Aryl/Vinyl-substituted alkyne |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, amine base | Unsymmetrical 1,3-diyne |

| Glaser Coupling | Cu salt, oxidant | Symmetrical 1,3-diyne |

Alkyne Addition Reactions:

The triple bond of this compound is susceptible to a range of addition reactions, including nucleophilic, electrophilic, and hydrometallation reactions.

Nucleophilic Additions: Strong nucleophiles can add to the alkyne, typically in a conjugate fashion if an activating group is present, or directly to one of the sp-hybridized carbons.

Electrophilic Additions: The electron-rich π-system of the alkyne can be attacked by electrophiles. For example, hydrohalogenation (addition of HX) and hydration (addition of water, often catalyzed by mercury salts) are classic electrophilic addition reactions.

Hydrometallation: The addition of a metal hydride (M-H) across the triple bond, such as hydroboration or hydrosilylation, can lead to the formation of vinyl-metal species, which are versatile intermediates for further functionalization.

| Reaction Type | Reagents | Intermediate/Product |

|---|---|---|

| Nucleophilic Addition | Nu- | Vinyl anion/alkene |

| Electrophilic Addition | E+ (e.g., H+, Br+) | Vinyl cation/alkene |

| Hydrometallation | M-H (e.g., B-H, Si-H) | Vinyl-metal species |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The ethynyl group of this compound can participate as a dipolarophile in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a particularly important example. In this reaction, the alkyne reacts with a 1,3-dipole, such as an azide (B81097), nitrile oxide, or diazocompound, to form a five-membered heterocycle.

Reaction with Azides: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly reliable method for the synthesis of 1,2,3-triazoles.

Reaction with Nitrile Oxides: The reaction with nitrile oxides leads to the formation of isoxazoles.

Reaction with Diazocompounds: Diazocompounds can react with the alkyne to yield pyrazoles.

These reactions are often highly regioselective, providing a single isomer of the heterocyclic product.

| 1,3-Dipole | Heterocyclic Product |

|---|---|

| Azide (R-N3) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole |

| Diazocompound (R2-CN2) | Pyrazole |

Chemoselective and Regioselective Transformations

The presence of multiple reactive sites in this compound—the alkyne, the cyclopropane ring, and the C-F bonds—raises important questions of chemoselectivity. In many reactions, the terminal alkyne is the most reactive site, allowing for selective transformations without affecting the other functional groups. For example, under the conditions of many metal-catalyzed cross-coupling and addition reactions, the cyclopropane ring and the difluoromethyl group remain intact.

Regioselectivity is a key consideration in addition reactions to the alkyne. In electrophilic additions to terminal alkynes, Markovnikov's rule generally predicts the regiochemical outcome, with the electrophile adding to the terminal carbon and the nucleophile to the internal carbon. Anti-Markovnikov additions can often be achieved through radical or specific metal-catalyzed processes. The electronic influence of the difluoromethylcyclopropyl group can also play a role in directing the regioselectivity of these additions.

Stereoselective and Stereospecific Transformations

While this compound itself is achiral, the introduction of new stereocenters through its reactions is a critical aspect of its synthetic utility. Stereoselective reactions are those that favor the formation of one stereoisomer over another. For instance, the reduction of the alkyne to an alkene can be performed stereoselectively to yield either the cis- or trans-alkene. Similarly, additions to the alkyne can, in some cases, proceed with high stereoselectivity, leading to the preferential formation of one diastereomer.

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. While not directly applicable to the achiral starting material, if a chiral center is introduced into the molecule through a prior reaction, subsequent transformations can be stereospecific. The development of enantioselective variants of the reactions described above, using chiral catalysts or reagents, is a key area of research for accessing enantioenriched products derived from this compound.

Mechanistic and Theoretical Investigations

Mechanistic Studies of Cyclopropanation Pathways

Cyclopropanation reactions can proceed through various pathways, with the specific mechanism heavily dependent on the reagents, catalysts, and conditions employed. The generation of a difluoromethylcarbene or an equivalent thereof is a key step, which then undergoes a [2+1] cycloaddition with an alkyne precursor.

The construction of the cyclopropane (B1198618) ring is mediated by highly reactive one-carbon species. The nature of this intermediate dictates the reaction's characteristics and outcome.

Carbenes and Carbenoids: In many transition metal-catalyzed reactions, the key intermediate is not a "free" carbene but a metal-stabilized species known as a metal carbene or carbenoid. nih.govresearchgate.netresearchgate.net These intermediates are formed from precursors like diazo compounds, which extrude nitrogen gas upon reaction with a metal catalyst. nih.govnih.gov For instance, copper and rhodium catalysts are widely used to generate carbenoids from fluorinated diazoalkanes. nih.govacs.orgnih.gov The metal carbene is an electrophilic species that reacts with the nucleophilic π-system of an alkene or alkyne to form the cyclopropane ring. nih.gov This pathway is often concerted, which explains the high stereospecificity observed in many cyclopropanation reactions. masterorganicchemistry.com However, some pathways may involve the formation of a metallacyclobutane intermediate. acs.org

Radical Intermediates: Alternative pathways, particularly those initiated by photoredox catalysis, involve radical intermediates. researchgate.netorganic-chemistry.orgnih.govscilit.com In these systems, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate a radical species from a suitable precursor. organic-chemistry.orgnih.gov This radical can then add to the alkene or alkyne, followed by a subsequent cyclization step to form the three-membered ring. organic-chemistry.orgnih.gov Mechanistic studies have shown that these reactions can proceed through a radical addition followed by either a radical 3-exo-tet cyclization or a polar crossover involving reduction to an anion and a subsequent anionic 3-exo-tet ring closure. organic-chemistry.orgscilit.com Chromium photocatalysis, for example, can mediate cyclopropanation through a radical cation cycloaddition between an electron-rich alkene and a diazo compound. nih.gov Some dinickel-catalyzed cyclopropanations are proposed to proceed via a radical C-C bond formation without the formation of a metal carbene intermediate. nih.gov

Transition metals like copper (Cu), rhodium (Rh), palladium (Pd), gold (Au), and iron (Fe) are highly effective catalysts for cyclopropanation. univasf.edu.br The catalytic cycles for these reactions, while varying in specific details, generally follow a common sequence of steps.

A representative catalytic cycle using a copper(I) catalyst and a diazo compound precursor can be described as follows:

Catalyst Activation: The active catalyst, often a Cu(I) species, reacts with the diazo compound.

Nitrogen Extrusion and Carbene Formation: The copper complex facilitates the elimination of a molecule of nitrogen (N₂) from the diazo compound, leading to the formation of a copper-carbene (carbenoid) intermediate. nih.govacs.org Spectroscopic studies have been used to characterize the catalyst-diazoalkyl adducts and the subsequent metal carbene complexes. nih.gov

Cycloaddition: The copper carbene then reacts with the substrate (e.g., an alkyne). This transfer of the carbene moiety can occur via a concerted pathway, where the two new carbon-carbon bonds are formed simultaneously. masterorganicchemistry.com Alternatively, it can proceed stepwise through the formation of a metallacyclobutane intermediate, which then undergoes reductive elimination to yield the cyclopropane product and regenerate the catalyst. acs.org

Catalyst Regeneration: Upon formation of the cyclopropane, the copper catalyst is released and can re-enter the catalytic cycle.

Rhodium catalysts, particularly dirhodium(II) complexes, are also highly efficient and operate through a similar catalytic cycle involving the formation of a rhodium-carbene intermediate. nih.govresearchgate.netacs.org The choice of metal can influence reactivity and selectivity; for instance, rhodium catalysts are often involved in C-H activation processes, while gold catalysts are noted for their stability in air and moisture. univasf.edu.br

The ligands coordinated to the transition metal center play a pivotal role in controlling the reactivity and, crucially, the stereoselectivity of the cyclopropanation. nih.gov Chiral ligands are extensively used to induce enantioselectivity in the formation of chiral cyclopropanes. researchgate.netacs.org

Electronic Effects: The electronic properties of the ligand can modulate the electrophilicity of the metal-carbene intermediate. Electron-donating ligands can make the carbene less electrophilic, potentially increasing selectivity, while electron-withdrawing ligands can enhance its reactivity.

Steric Effects: The steric bulk of the ligands creates a chiral environment around the metal center. This steric hindrance directs the approach of the substrate to the metal carbene, favoring the formation of one stereoisomer over others. nih.gov For example, dirhodium catalysts with chiral carboxylate or carboxamidate ligands, such as Rh₂(S-BTPCP)₄, have been successfully employed in the asymmetric synthesis of difluoromethylated cyclopropanes. researchgate.netacs.org

Additives: Additives can also significantly influence the reaction. In some photocatalytic systems, tertiary amines have been shown to be crucial for preventing undesired cyclopropanation pathways and facilitating alternative reactions. nih.gov In other cases, additives may act as co-catalysts or help to stabilize reactive intermediates. The presence of coordinating groups on the substrate itself, such as an amino group, can lead to improved diastereoselectivity by coordinating to the metal center of the carbene intermediate. nih.govresearchgate.net

The following table summarizes the effect of different chiral dirhodium(II) catalysts on an asymmetric enyne cycloisomerization to form difluoromethylated cyclopropanes, illustrating the profound impact of ligand structure on yield and enantioselectivity. researchgate.net

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Rh₂(S-TCPTTL)₄ | 85 | 92 |

| Rh₂(S-TFPTTL)₄ | 93 | 91 |

| Rh₂(S-BTPCP)₄ | 99 | 99 |

| Rh₂(S-PTAD)₄ | 90 | 94 |

The choice of solvent can have a significant impact on the rate, yield, and selectivity of cyclopropanation reactions. univasf.edu.br Solvents can influence the stability of intermediates and transition states through solvation effects. In some multicomponent reactions, switching from protic solvents like ethanol (B145695) to aprotic polar solvents like Dimethyl sulfoxide (B87167) (DMSO) can dramatically improve the yield and diastereoselectivity. acs.org For instance, in certain reactions, nonpolar solvents like toluene (B28343) are preferred, while in others, more polar solvents may be necessary to achieve the desired outcome. nih.gov The optimization of solvent is a critical aspect of developing a robust cyclopropanation protocol. acs.org

Computational Chemistry and DFT Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of cyclopropanation reactions. nih.govnih.govresearchgate.netnih.gov These studies provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the energetic profiles of the reaction, which are often difficult to obtain through experimental means alone. nih.govrsc.orgacs.org

DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. nih.gov

Mechanism Confirmation: Computational studies have been used to compare different possible mechanistic pathways. For example, in a CuI-catalyzed cyclopropanation, DFT calculations showed the formation of a copper carbene complex from a diazo precursor via a transition state with a calculated activation free energy of 16.4 kcal/mol. nih.govresearchgate.net These studies can differentiate between concerted and stepwise mechanisms by locating the relevant transition states and intermediates (like metallacyclobutanes) and comparing their energies. acs.org

Origin of Selectivity: DFT is particularly powerful for explaining the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which product will be favored. nih.govacs.orgrsc.org These models often reveal that selectivity arises from a combination of subtle steric and electronic interactions, such as π-π stacking or steric repulsion between the substrate and the catalyst's ligands in the transition state structure. nih.govacs.org

Intermediate Characterization: Calculations provide detailed geometric and electronic structures of transient species like metal carbenes and radical intermediates. nih.govacs.org This information helps in understanding their reactivity. For example, DFT calculations have supported mechanisms involving radical addition followed by polar cyclization in photocatalytic systems and have helped rationalize the regioselectivity in reactions catalyzed by rhodium complexes. organic-chemistry.orgresearchgate.netrsc.org

The table below shows calculated changes in Gibbs free energy (ΔG) for key steps in a proposed CuI-catalyzed cyclopropanation mechanism, illustrating the energetic feasibility of the pathway. nih.gov

| Step | Species | ΔG (kcal/mol) |

| Catalyst-Diazo Adduct Formation | Int1 (Zwitterion) | 5.2 |

| Metal Carbene Formation | TS1 (Transition State) | 16.4 |

| Metal Carbene Formation | Int2 (Copper Carbene) | -13.2 |

Prediction of Regio- and Stereoselectivity

Theoretical studies are instrumental in predicting the outcome of chemical reactions involving 1-(difluoromethyl)-1-ethynylcyclopropane. The interplay between the electron-withdrawing difluoromethyl group and the π-system of the ethynyl (B1212043) group, mediated by the cyclopropane ring, dictates the molecule's behavior in various transformations.

The regioselectivity in reactions such as cycloadditions is largely governed by the electronic distribution within the molecule. DFT-based reactivity indexes, such as Fukui functions and local softness indicators, can pinpoint the most electrophilic and nucleophilic sites. In the case of this compound, the difluoromethyl group acts as a strong electron-withdrawing substituent, which polarizes the molecule. This electronic pull influences the adjacent carbon of the cyclopropane ring and, through the ring's unique bonding orbitals, extends to the ethynyl group. Consequently, in 1,3-dipolar cycloadditions, the terminal carbon of the alkyne is predicted to be the primary site of nucleophilic attack.

Stereoselectivity, on the other hand, is often determined by the steric hindrance imposed by the substituents and the preferred transition state geometries. Computational modeling of reaction pathways allows for the calculation of activation energies for different stereoisomeric transition states. For reactions involving the ethynyl group, the approach of a reactant can be influenced by the relative bulk of the difluoromethyl group versus the other two methylene (B1212753) groups of the cyclopropane ring. In catalyzed reactions, the stereochemical outcome is largely dictated by the catalyst's chiral environment, and computational models can elucidate the non-covalent interactions between the substrate and the catalyst that lead to a specific stereoisomer.

A summary of predicted selectivity in common reaction types is presented below:

| Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity | Influencing Factors |

| 1,3-Dipolar Cycloaddition | Attack at the terminal ethynyl carbon | Dependent on the dipole and reaction conditions | Electronic polarization by the CHF₂ group, steric hindrance |

| Hydrometallation | Metal addition to the terminal ethynyl carbon | trans-addition is often favored | Steric approach control, nature of the metal catalyst |

| Nucleophilic Addition | Attack at the internal ethynyl carbon | Dependent on the nucleophile and solvent | Polarization of the C≡C bond by the CHF₂ group |

Analysis of Electronic Properties and Stability

The electronic properties and stability of this compound are intrinsically linked to its molecular structure. The high s-character of the cyclopropane ring's C-C bonds, combined with the electronegativity of the difluoromethyl group and the π-electrons of the ethynyl group, creates a unique electronic environment.

Electronic Properties:

Computational analyses, such as Natural Bond Orbital (NBO) analysis, reveal the charge distribution and orbital interactions within the molecule. The difluoromethyl group significantly lowers the energy of the molecule's frontier orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This lowering of the LUMO energy suggests that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack. The HOMO is likely localized on the ethynyl group, indicating its role as the primary site for electrophilic attack.

The calculated molecular electrostatic potential (MEP) map would likely show a region of negative potential (red) around the terminal end of the ethynyl group and a region of positive potential (blue) near the difluoromethyl group, further supporting the predicted reactivity.

Stability:

The stability of this compound is a balance between the inherent ring strain of the cyclopropane and the electronic effects of its substituents. The cyclopropane ring possesses a significant amount of strain energy, which makes it prone to ring-opening reactions under certain conditions. However, the presence of the electron-withdrawing difluoromethyl group can have a stabilizing effect on the adjacent C-C bonds of the ring through inductive effects.

Theoretical calculations of the bond dissociation energies (BDEs) can provide quantitative insights into the molecule's stability. It is expected that the C-C bonds of the cyclopropane ring will have lower BDEs compared to a typical alkane, making them the most likely points of fragmentation. The bond between the cyclopropane ring and the difluoromethyl group is expected to be relatively strong due to the electron-withdrawing nature of the fluorine atoms.

A table of calculated electronic and stability properties is provided below. These values are illustrative and based on typical results from DFT calculations on similar molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack at the ethynyl group |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | ~2.5 D | Reflects the significant polarization due to the CHF₂ group |

| Ring Strain Energy | ~28 kcal/mol | Highlights the inherent reactivity of the cyclopropane ring |

| C(ring)-CHF₂ BDE | ~95 kcal/mol | Suggests a relatively stable bond |

Utility of 1 Difluoromethyl 1 Ethynylcyclopropane As a Synthetic Building Block

General Principles of Fluorinated Cyclopropane (B1198618) Derivatives as Building Blocks in Organic Synthesis

Fluorinated cyclopropane derivatives are highly valued building blocks in organic synthesis due to the unique combination of properties conferred by both the cyclopropane ring and the fluorine substituents. The cyclopropane motif, as the smallest cycloalkane, possesses significant ring strain (approximately 27.5 kcal/mol), which imparts alkene-like character to its C-C bonds and makes it susceptible to ring-opening reactions. rsc.orgnih.govresearchgate.netfirsthope.co.in This inherent reactivity, governed by the strain and the electronic nature of its substituents, allows cyclopropanes to serve as versatile intermediates. nih.govresearchgate.netrsc.org Their rigid three-dimensional structure is also a key feature, providing a well-defined orientation for pendant functional groups, which is a desirable attribute in drug design. marquette.edunih.gov

The introduction of fluorine atoms onto the cyclopropane ring dramatically influences the molecule's physicochemical properties. Fluorine's high electronegativity can profoundly alter charge distribution, acidity, and molecular conformation. beilstein-journals.orgnih.gov Specifically, the difluoromethyl (CF₂H) group has garnered significant attention for its distinct characteristics. It can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl, thiol, or amine groups, capable of enhancing binding affinity to biological targets. acs.orgnih.govnih.gov The fusion of these attributes—the conformational rigidity and reactivity of the cyclopropane ring with the beneficial electronic and metabolic properties of fluorine substituents—makes fluorinated cyclopropanes particularly attractive pharmacophores in medicinal chemistry. researchgate.netrsc.orgwpmucdn.com These derivatives are sought after for their potential to improve pharmacokinetic properties, cell permeability, and metabolic stability in bioactive molecules. researchgate.netwpmucdn.com

| Feature | Principle | Synthetic Utility | References |

|---|---|---|---|

| Cyclopropane Ring Strain | High ring strain (~27.5 kcal/mol) leads to enhanced reactivity and susceptibility to ring-opening reactions. | Enables use as a precursor for more complex, functionalized acyclic structures. | rsc.orgnih.govresearchgate.netfirsthope.co.in |

| Conformational Rigidity | The three-membered ring provides a fixed, three-dimensional arrangement of substituents. | Useful for creating molecules with defined shapes for structure-activity relationship (SAR) studies and optimizing drug-receptor interactions. | marquette.edunih.gov |

| Fluorine Substitution | High electronegativity of fluorine alters local electronic environment, pKa, and dipole moment. | Modulates reactivity and physicochemical properties such as lipophilicity and metabolic stability. | beilstein-journals.orgresearchgate.netwpmucdn.com |

| Difluoromethyl (CF₂H) Group | Acts as a bioisostere for common functional groups (e.g., -OH, -SH) and can serve as a hydrogen bond donor. | Improves target affinity, specificity, and pharmacokinetic profiles of bioactive molecules. | acs.orgnih.govnih.gov |

Role in Constructing Diverse Molecular Scaffolds

Molecular scaffolds are core structures upon which diverse functional groups can be appended to create libraries of compounds for drug discovery and other applications. mdpi.com 1-(Difluoromethyl)-1-ethynylcyclopropane is an exemplary building block for the construction of novel and diverse molecular scaffolds due to its trifunctional nature. Each component of the molecule—the cyclopropane ring, the ethynyl (B1212043) group, and the difluoromethyl group—plays a distinct role in scaffold design.

The core of this building block is the cyclopropane ring, which serves as a rigid, non-planar anchor. Unlike flexible aliphatic chains or flat aromatic rings, the cyclopropane unit introduces a well-defined three-dimensional geometry into a molecular scaffold. nih.gov This is particularly valuable in medicinal chemistry, where molecular shape is critical for biological activity. nih.govresearchgate.net

The terminal alkyne (ethynyl group) is a highly versatile functional handle for elaboration. ontosight.ai It readily participates in a wide range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This allows for the efficient and chemoselective linkage of the cyclopropane core to other molecular fragments, such as polymers, biomolecules, or other complex scaffolds. nih.govchemscene.com Furthermore, terminal alkynes can be functionalized through Sonogashira coupling, C-H activation, and various annulation reactions, providing numerous pathways to build polycyclic and highly substituted structures. researchgate.netresearchgate.net

Finally, the difluoromethyl group acts as a critical modulator of the scaffold's properties. By incorporating this group from the outset, chemists can imbue the resulting molecular family with enhanced metabolic stability or specific binding characteristics, such as the ability to form hydrogen bonds. nih.govresearchgate.net The combination of a rigid 3D core, a versatile reactive handle, and a property-enhancing fluorinated moiety makes this compound a powerful tool for generating topologically diverse and functionally optimized molecular scaffolds.

Applications in the Synthesis of Complex Organic Molecules (e.g., Natural Product Synthesis Intermediates)

The synthesis of complex organic molecules, particularly natural products and their analogues, often relies on the strategic use of multifunctional building blocks to construct intricate carbon skeletons efficiently. rsc.orgbohrium.com Cyclopropane derivatives are frequently found in natural products and are used as key intermediates in their synthesis. rsc.orgmarquette.edursc.org The strained ring system can be leveraged in controlled ring-opening or rearrangement reactions to access more complex carbocyclic or heterocyclic systems that would be challenging to assemble otherwise. researchgate.netfirsthope.co.inbeilstein-journals.org

This compound offers a unique combination of features that make it a valuable precursor in this context. The ethynyl group serves as a linchpin for extending carbon chains or participating in cycloaddition and annulation reactions to build larger ring systems. ontosight.ai For example, it could undergo reactions to form part of a polycyclic framework, a strategy often employed in the total synthesis of terpenes and alkaloids. rsc.orgrsc.org

The difluoromethylated cyclopropane core itself can be carried through multiple synthetic steps to be incorporated into the final target molecule. The presence of the difluoromethyl group is particularly relevant for the synthesis of analogues of natural products. By replacing a methyl or hydroxyl group with a CF₂H group, medicinal chemists can create novel versions of bioactive natural products with potentially improved therapeutic properties, such as enhanced metabolic stability or altered receptor binding affinities. nih.govnih.gov Therefore, this building block serves a dual purpose: the alkyne facilitates the construction of the molecular backbone, while the fluorinated cyclopropane unit introduces desirable physicochemical properties into the final complex molecule. beilstein-journals.orgwpmucdn.com

Integration into Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at the final stages of a synthetic sequence. nih.gov This approach allows for the rapid diversification of complex molecules, such as drug candidates, without the need for de novo synthesis. nih.gov Building blocks with reactive handles that are stable throughout a multi-step synthesis are essential for successful LSF.

This compound is ideally suited for this purpose. The terminal alkyne is a robust and highly versatile functional group for LSF. It is orthogonal to many common reaction conditions, allowing it to be carried through a synthesis untouched until the final diversification step. At this late stage, the alkyne can be efficiently coupled with a variety of partners using reliable and high-yielding reactions. researchgate.netacs.org For example, using CuAAC click chemistry, the entire 1-(difluoromethyl)cyclopropyl moiety can be appended to a complex molecule containing an azide (B81097) group. nih.gov This strategy allows for the one-step introduction of three important structural and functional elements: the rigid cyclopropane spacer, the property-modulating CF₂H group, and the resulting triazole linker. This method has been successfully used to install alkynes onto complex bioactive molecules, highlighting its potential in pharmaceutical development. acs.org

This approach provides a highly efficient way to generate a library of analogues from a common advanced intermediate, enabling a detailed exploration of structure-activity relationships. The ability to introduce the unique steric and electronic properties of the difluoromethyl-cyclopropane unit at a late stage makes this building block a valuable tool for accelerating drug discovery programs.

Potential in the Development of Advanced Materials

The unique properties of fluorinated organic compounds are not only valuable in life sciences but also in materials science for the development of advanced materials with tailored properties. beilstein-journals.org The introduction of fluorinated groups can influence characteristics such as thermal stability, viscosity, and dielectric properties. beilstein-journals.orgnih.gov

Fluorinated cyclopropanes, in particular, have been explored for their potential in liquid crystals. beilstein-journals.orgnih.gov The incorporation of selectively fluorinated cyclopropane motifs can influence the dielectric anisotropy of the material, a key parameter for liquid crystal displays (LCDs). beilstein-journals.orgnih.gov The rigid structure of the cyclopropane ring combined with the strong dipole of C-F bonds allows for precise control over the molecular polarity and orientation within an electric field. nih.gov

This compound is a promising candidate for incorporation into such materials. The difluoromethylcyclopropane unit can impart the desired electronic properties, while the terminal alkyne provides a convenient point of attachment for polymerization or integration into a larger molecular architecture, such as a liquid crystal scaffold or a polymer backbone. beilstein-journals.org The combination of a rigid, polar core with a reactive handle makes this compound a versatile building block for creating new polymers, organic electronic materials, or functional coatings where precise control over molecular structure and properties is required.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

While methods for synthesizing fluorinated cyclopropanes have advanced, the development of more efficient, sustainable, and scalable routes to 1-(difluoromethyl)-1-ethynylcyclopropane and its analogs remains a key research objective. nih.govnih.gov Current strategies often rely on [2+1] cycloadditions, ring-contractions, or ring-closure cyclopropanations. nih.gov Future efforts will likely target the reduction of waste, avoidance of hazardous reagents, and utilization of renewable resources.

A significant challenge lies in the atom-economic and enantioselective synthesis of such compounds. researchgate.net Research is moving towards catalytic processes that minimize stoichiometric reagents and operate under milder conditions. The development of green chemistry methods is crucial, aiming for environmentally benign synthetic protocols. rsc.org This includes exploring visible-light-mediated reactions that offer a sustainable energy source for chemical transformations. rsc.org The design of novel reagents and catalysts that can efficiently introduce the difluoromethylcyclopropane motif is an active area of investigation. ubc.ca

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Advantages | Challenges for Sustainability | Future Research Focus |

|---|---|---|---|

| Catalytic [2+1] Cycloaddition | High efficiency, potential for stereocontrol. rsc.org | Often relies on transition metals and potentially explosive diazo compounds. | Development of earth-abundant metal catalysts; safer carbene precursors. |

| Ring-Closure Cyclopropanation | Access to diverse substitution patterns. nih.gov | May require multi-step sequences and stoichiometric reagents. | One-pot procedures; catalytic intramolecular cyclization. |

| Biocatalysis | High selectivity, environmentally friendly conditions. nih.gov | Limited substrate scope, enzyme engineering may be required. | Expanding enzyme toolbox; directed evolution for specific substrates. |

Exploration of Unprecedented Reactivity Patterns

The high ring strain and unique electronic features of this compound suggest a rich and largely unexplored reactivity profile. The ethynyl (B1212043) group serves as a handle for various transformations, including click chemistry, Sonogashira coupling, and conversion to other functional groups. The cyclopropane (B1198618) ring, activated by the adjacent π-system and the CF2H group, is susceptible to controlled ring-opening reactions. researchgate.net

Future research will likely investigate stereo- and regiocontrolled ring-opening reactions to generate synthetically valuable acyclic structures. researchgate.net The interplay between the ethynyl and difluoromethyl groups could lead to novel intramolecular cyclizations or rearrangement cascades, providing rapid access to complex molecular architectures. Understanding how the difluoromethyl group modulates the reactivity of the alkyne and the cyclopropane ring compared to non-fluorinated analogs is a key area for mechanistic investigation.

Advanced Stereochemical Control in Complex Transformations

Achieving precise control over stereochemistry is paramount for applications in medicinal chemistry and materials science. nih.gov The synthesis of enantioenriched fluorine-containing cyclopropanes is a significant challenge due to the unique electronic properties imparted by fluorine. nih.govacs.org Future research will focus on developing new asymmetric catalytic methods to control the absolute and relative stereochemistry during the synthesis and subsequent transformations of this compound.

This involves the design of novel chiral catalysts, including transition metal complexes and organocatalysts, that can effectively differentiate between the enantiotopic faces of prochiral substrates. acs.org For instance, dirhodium catalysts have shown promise in the enantioselective synthesis of related difluoromethylated cyclopropanes. researchgate.net Biocatalytic approaches, using engineered enzymes like myoglobins, are also emerging as powerful tools for achieving high enantioselectivity and turnover numbers in cyclopropanation reactions. nih.govacs.org The development of methods that allow for the selective synthesis of any desired stereoisomer (diastereocontrol and enantiocontrol) will be a major focus.

Table 2: Catalysts for Asymmetric Fluorinated Cyclopropanation

| Catalyst Type | Example | Reported Application | Potential for this compound |

|---|---|---|---|

| Chiral Rhodium Catalysts | Rh2((S)-TCPTTL)4, Rh2((S)-BTPCP)4 acs.org | Asymmetric cyclopropanation with diazo reagents. acs.org | High potential for enantioselective synthesis from appropriate precursors. |

| Engineered Myoglobins | Myoglobin (B1173299) variants nih.gov | Biocatalyzed reaction of ethyl diazoacetate and difluoromethyl-substituted alkenes. nih.govacs.org | A sustainable route to chiral building blocks. |

| Chiral Zinc Carbenoids | Dioxaborolane-mediated systems acs.org | Enantioenriched synthesis of fluorocyclopropanes from allylic alcohols. acs.org | Applicable for constructing the core structure with high stereocontrol. |

Application of Emerging Catalytic Technologies (e.g., Photocatalysis, Electrocatalysis)

Emerging catalytic technologies offer powerful and sustainable alternatives to traditional synthetic methods. rsc.org Photocatalysis and electrocatalysis, in particular, are set to revolutionize the functionalization of complex molecules like this compound.

Photocatalysis: Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions, enabling novel transformations. chemistryviews.org This technology could be applied to the synthesis of the target molecule via radical/polar crossover cyclopropanation or for its subsequent functionalization. nih.govresearchgate.net For example, photocatalytic ring-opening/1,3-difunctionalization could provide access to a diverse range of valuable synthetic intermediates. rsc.org This approach aligns with green chemistry principles by using visible light as a benign energy source, often avoiding the need for harsh reagents or toxic metal catalysts. rsc.org

Electrocatalysis: Electrosynthesis represents another green and powerful tool for chemical synthesis. It uses electricity to drive redox reactions, offering high levels of control and avoiding the use of stoichiometric chemical oxidants or reductants. researchgate.net While the direct application to this compound is yet to be explored, electrocatalysis is a proven technology in fluorine chemistry for mediating challenging transformations. acsgcipr.orgacs.org Future research could explore electrocatalytic C-H functionalization, coupling reactions involving the ethynyl group, or ring-opening reactions under electrochemical control. The introduction of fluorine into electrocatalysts themselves can also enhance their activity and stability, a principle that could be leveraged in designing new synthetic routes. acs.orgacs.org

Design and Synthesis of Derivatives with Tunable Reactivity and Selectivity

The structure of this compound serves as a scaffold that can be systematically modified to fine-tune its chemical properties. Future research will focus on the rational design and synthesis of derivatives to control reactivity and selectivity in subsequent transformations.

By introducing different substituents on the cyclopropane ring or replacing the terminal alkyne hydrogen, researchers can modulate the electronic and steric environment of the molecule. For example, installing an electron-donating or electron-withdrawing group on the alkyne could alter its reactivity in cycloadditions or coupling reactions. Similarly, additional substitution on the cyclopropane ring could influence the regioselectivity of ring-opening reactions. This approach allows for the creation of a library of related building blocks, each with tailored properties, significantly expanding the synthetic potential of this structural motif in areas like drug discovery and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Difluoromethyl)-1-ethynylcyclopropane, and how do reaction conditions impact yield?

- Methodology : The synthesis of fluorinated cyclopropanes often involves cyclopropanation via transition metal catalysts (e.g., copper or palladium) or carbene transfer reactions. For example, one-pot difluoroalkylation of propargyl derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) can introduce difluoromethyl groups while forming the cyclopropane ring . Optimization of temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., dichloromethane vs. THF) is critical to minimize side reactions and improve yield. Purification typically involves column chromatography or recrystallization .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Spectroscopy : ¹⁹F NMR is essential for confirming the presence and environment of the difluoromethyl group (δ ~ -100 to -150 ppm). ¹H and ¹³C NMR can resolve ethynyl proton signals (δ ~ 2.5–3.5 ppm) and cyclopropane carbons .

- X-ray Crystallography : Single-crystal analysis provides precise bond lengths and angles, particularly for the strained cyclopropane ring and ethynyl geometry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy .

Advanced Research Questions

Q. What stereoelectronic effects govern the reactivity of this compound in ring-opening reactions?

- Methodology : The electron-withdrawing difluoromethyl group increases ring strain and polarizes adjacent bonds, making the cyclopropane susceptible to nucleophilic attack. Ethynyl groups participate in conjugate additions or [2+2] cycloadditions. Computational studies (DFT) can model transition states and predict regioselectivity. For example, Fukui indices identify electrophilic sites, while NBO analysis quantifies hyperconjugative interactions .

Q. How do solvent and temperature affect the compound’s stability during storage and reactions?

- Methodology :

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) monitor decomposition via HPLC. Polar aprotic solvents (e.g., DMF) stabilize the compound better than protic solvents due to reduced hydrogen bonding with the difluoromethyl group .

- Kinetic Analysis : Arrhenius plots derived from variable-temperature NMR experiments quantify activation energy for degradation pathways .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated cyclopropanes?

- Methodology :

- Meta-Analysis : Compare datasets across studies, adjusting for variables like purity (e.g., ≥95% by HPLC) and assay conditions (e.g., cell line specificity) .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing ethynyl with methyl) to isolate pharmacophore contributions .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm protein targets implicated in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.